molecular formula C19H15ClN4O4S B3414473 N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 946342-33-2

N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3414473
CAS No.: 946342-33-2
M. Wt: 430.9 g/mol
InChI Key: CTPWSANKOWUOLL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule based on a thiazolo[4,5-d]pyridazinone core scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . This compound is characterized by a fused bicyclic system incorporating a thiazole ring and a pyridazinone moiety, substituted with a furan ring and a chlorinated aniline derivative. The presence of the furan and chlorophenyl groups suggests potential for π-π stacking and hydrophobic interactions, making it a valuable candidate for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or a building block in the development of novel bioactive molecules. Its structural features are analogous to those explored in various pharmacological contexts, including the development of enzyme inhibitors and antimicrobial agents . As with all compounds in this class, researchers are encouraged to investigate its specific mechanism of action and binding affinity through appropriate biochemical and cellular assays. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Handling should be performed by trained professionals in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c1-10-21-17-18(29-10)16(14-4-3-7-28-14)23-24(19(17)26)9-15(25)22-11-5-6-13(27-2)12(20)8-11/h3-8H,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPWSANKOWUOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available literature to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

The compound can be characterized by its molecular formula C22H24ClN3O5C_{22}H_{24}ClN_{3}O_{5} and a molecular weight of approximately 417.9 g/mol. Its structure includes a thiazolo-pyridazine core, which is known for various biological activities.

Anticancer Activity

Research indicates that derivatives of thiazolo-pyridazine compounds exhibit significant anticancer properties. For example, studies have shown that certain thiazolopyridine derivatives inhibit histone deacetylases (HDACs), leading to antiproliferative effects in various cancer cell lines. These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy .

Inhibition of Leukotriene Receptors

In a study investigating related compounds, it was found that certain derivatives exhibited strong inhibition of calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors. This suggests potential anti-inflammatory properties, as leukotriene receptors are involved in inflammatory responses .

  • HDAC Inhibition : Compounds similar to this compound have been shown to inhibit HDACs, which play a crucial role in the regulation of gene expression related to cell proliferation and survival .
  • Calcium Mobilization Inhibition : The inhibition of calcium mobilization in specific receptor systems indicates a mechanism that could reduce inflammatory responses and potentially affect cancer cell signaling pathways .

Study on Antiproliferative Effects

A significant study evaluated the antiproliferative activity of thiazolopyridine derivatives against breast and prostate cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM, with specific derivatives showing enhanced activity compared to standard treatments .

Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of similar compounds on melanoma cells. The study concluded that certain derivatives exhibited selective cytotoxicity towards melanoma cells while sparing normal cells, highlighting their potential as targeted therapies for resistant cancer types .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeObserved EffectReference
Anticancer ActivityThiazolopyridine DerivativesInduced apoptosis and cell cycle arrest
Anti-inflammatoryLeukotriene Receptor InhibitorsStrong inhibition of calcium mobilization
CytotoxicityMelanoma-targeting CompoundsSelective cytotoxicity on melanoma cells

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares structural similarities with several derivatives documented in the literature. Below is a detailed comparison based on substituent variations, synthesis routes, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Features Reference
N-(3-Chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Thiazolo[4,5-d]pyridazinone - 7-position: Furan-2-yl
- Acetamide: 3-chloro-4-methoxyphenyl
Electron-rich furan enhances π-π interactions; chloro and methoxy groups may improve membrane permeability. Target Compound
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazinone - 7-position: 4-Fluorophenyl
- Acetamide: 4-chlorophenyl
Fluorine substitution increases electronegativity, potentially enhancing target binding affinity .
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazinone - 7-position: Thien-2-yl
- Acetamide: 4-chlorophenyl
Thienyl group offers greater lipophilicity compared to furan, possibly affecting metabolic stability .
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-thioacetamide - Triazole: 4-Ethyl, 5-(furan-2-yl)
- Acetamide: 3-chloro-4-fluorophenyl
Sulfanyl linkage and triazole core diversify electronic properties; fluorophenyl may modulate cytotoxicity .

Key Findings

Substituent Effects on Bioactivity: The furan-2-yl group in the target compound introduces an electron-rich aromatic system, which may facilitate interactions with hydrophobic pockets in biological targets, such as ATP-binding sites in kinases . 4-Fluorophenyl () and 4-chlorophenyl substituents enhance steric and electronic effects, which could influence receptor selectivity .

Synthetic Considerations :

  • The synthesis of such compounds typically involves coupling acetamide derivatives with heterocyclic cores under mild conditions. For example, highlights the use of cesium carbonate and dry DMF for analogous reactions, suggesting a scalable route for the target compound .

Metabolic and Pharmacokinetic Profiles: The 3-chloro-4-methoxyphenyl group in the target compound may confer resistance to oxidative metabolism compared to non-halogenated analogs . Thienyl-containing derivatives () are predicted to have longer half-lives due to higher metabolic stability, whereas furan-based compounds might undergo faster hepatic clearance .

Q & A

Q. How should researchers resolve contradictions in reported biological efficacy data?

  • Orthogonal Assays : Validate cytotoxicity findings using both MTT and ATP-based luminescence assays to rule out false positives .
  • Meta-Analysis : Compare results across cell lines (e.g., HeLa vs. HepG2) and adjust for batch-specific impurities via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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